molecular formula C8H18N2O B13175113 3-(2-Aminoethyl)-6-methylpiperidin-3-ol

3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Cat. No.: B13175113
M. Wt: 158.24 g/mol
InChI Key: BMVTUIANICYZNW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-methylpiperidin-3-ol is a chemical compound with a piperidine ring structure, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol typically involves the reaction of 6-methylpiperidin-3-one with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-6-methylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-(2-Aminoethyl)-6-methylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tryptamine: A compound with a similar aminoethyl side chain, known for its role as a neurotransmitter.

    Serotonin: Another neurotransmitter with structural similarities, involved in regulating mood and behavior.

    Melatonin: A hormone with a similar indole structure, playing a key role in sleep regulation.

Uniqueness: 3-(2-Aminoethyl)-6-methylpiperidin-3-ol is unique due to its specific piperidine ring structure and the presence of both amino and hydroxyl functional groups. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(2-aminoethyl)-6-methylpiperidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-7-2-3-8(11,4-5-9)6-10-7/h7,10-11H,2-6,9H2,1H3

InChI Key

BMVTUIANICYZNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(CCN)O

Origin of Product

United States

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